5-(2-Fluorophenyl)oxazolidin-2-one
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Overview
Description
5-(2-Fluorophenyl)oxazolidin-2-one is a compound belonging to the oxazolidinone class, which is characterized by a five-membered ring containing both nitrogen and oxygen atoms. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the fluorophenyl group enhances its chemical properties, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluorophenyl)oxazolidin-2-one can be achieved through several methods. One common approach involves the reaction of 2-fluoroaniline with ethyl chloroformate to form an intermediate, which is then cyclized to produce the oxazolidinone ring. This reaction typically requires the presence of a base such as triethylamine and is carried out under reflux conditions .
Another method involves the use of 2-fluorophenyl isocyanate, which reacts with an appropriate amino alcohol to form the desired oxazolidinone. This reaction is often catalyzed by a Lewis acid such as zinc chloride and is conducted at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .
Chemical Reactions Analysis
Types of Reactions
5-(2-Fluorophenyl)oxazolidin-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazolidinones, reduced derivatives, and other functionalized compounds depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-(2-Fluorophenyl)oxazolidin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(2-Fluorophenyl)oxazolidin-2-one involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This action is achieved by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex for protein synthesis . This unique mechanism makes it effective against bacteria that have developed resistance to other antibiotics.
Comparison with Similar Compounds
Similar Compounds
Linezolid: Another oxazolidinone with potent antibacterial activity.
Tedizolid: A newer oxazolidinone with enhanced activity and reduced side effects.
Cytoxazone: An oxazolidinone used as a chiral auxiliary in organic synthesis.
Uniqueness
5-(2-Fluorophenyl)oxazolidin-2-one is unique due to the presence of the fluorophenyl group, which enhances its chemical stability and biological activity. This makes it a valuable compound for research and industrial applications, offering advantages over other similar compounds in terms of reactivity and efficacy .
Properties
Molecular Formula |
C9H8FNO2 |
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Molecular Weight |
181.16 g/mol |
IUPAC Name |
5-(2-fluorophenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C9H8FNO2/c10-7-4-2-1-3-6(7)8-5-11-9(12)13-8/h1-4,8H,5H2,(H,11,12) |
InChI Key |
DWLJSDFOHPWJBG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=O)N1)C2=CC=CC=C2F |
Origin of Product |
United States |
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